tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Overview
Description
Tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways, often leading to downstream effects such as the inhibition of cell growth or the induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, often influenced by factors such as solubility and stability .
Result of Action
Similar compounds have been shown to have a variety of effects, often related to their ability to inhibit certain enzymes or pathways .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate” can be influenced by a variety of environmental factors . These can include factors such as pH, temperature, and the presence of other compounds .
Biological Activity
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS No. 1174068-78-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit notable anticancer properties. In particular, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of the NF-κB pathway .
- The compounds may also promote autophagy, as indicated by increased expression of beclin-1 and inhibition of mTOR pathways .
Antidepressant Effects
Some derivatives of pyrrolo[1,2-a]pyrazines have been reported to exhibit antidepressant-like effects in animal models. For instance, modifications at specific positions on the pyrrolo[1,2-a]pyrazine scaffold have shown effectiveness in preventing reserpine-induced ptosis in mice at doses ranging from 10 to 200 mg/kg .
Study on Anticancer Activity
In a comparative study involving various nitrogen-containing compounds, this compound was assessed alongside known chemotherapeutics like cisplatin. The MTT assay revealed that compounds with similar moieties displayed stronger cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
tert-butyl derivative | MCF-7 | X | Apoptosis induction via caspases |
Cisplatin | MCF-7 | Y | DNA crosslinking |
tert-butyl derivative | MDA-MB-231 | X | Autophagy induction |
Cisplatin | MDA-MB-231 | Y | DNA crosslinking |
Note: Specific IC50 values need to be filled based on experimental data.
Antidepressant Activity in Animal Models
A study evaluating the antidepressant potential of various pyrrolo[1,2-a]pyrazine derivatives found that certain modifications led to significant behavioral improvements in rodent models subjected to stress tests. The effective doses ranged from 40 mg/kg to 65 mg/kg for achieving notable protection against depressive-like symptoms .
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-7-13-6-4-5-10(13)9-14/h4-6H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCPJEVPKGVLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726834 | |
Record name | tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174068-78-0 | |
Record name | tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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